![molecular formula C8H10S B14287505 7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene CAS No. 136708-44-6](/img/structure/B14287505.png)
7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene is a chemical compound with a unique bicyclic structure. This compound is known for its interesting chemical properties and potential applications in various fields of research and industry. Its structure consists of a bicyclo[2.2.1]hepta-2,5-diene core with a methylsulfanyl group attached, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene typically involves the reaction of bicyclo[2.2.1]hepta-2,5-diene with methylsulfanyl reagents under specific conditions. One common method involves the use of a palladium-catalyzed reaction, where bicyclo[2.2.1]hepta-2,5-diene is treated with a methylsulfanyl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at controlled temperatures and pressures. This method allows for efficient and scalable production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene undergoes various types of chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted bicyclo[2.2.1]hepta-2,5-diene derivatives.
Wissenschaftliche Forschungsanwendungen
7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, which can then participate in catalytic cycles . Additionally, its biological activity is thought to be mediated through its interaction with cellular proteins and enzymes, leading to the modulation of various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Norbornadiene: A structurally similar compound without the methylsulfanyl group.
Bicyclo[2.2.1]hept-2-ene: Another related compound with a different substitution pattern.
5-Vinyl-2-norbornene: A compound with a vinyl group instead of a methylsulfanyl group.
Uniqueness
7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
136708-44-6 |
|---|---|
Molekularformel |
C8H10S |
Molekulargewicht |
138.23 g/mol |
IUPAC-Name |
7-methylsulfanylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C8H10S/c1-9-8-6-2-3-7(8)5-4-6/h2-8H,1H3 |
InChI-Schlüssel |
WMJMBMGLARYTJN-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1C2C=CC1C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14287422.png)
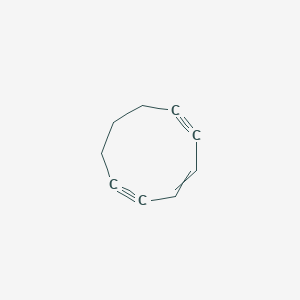
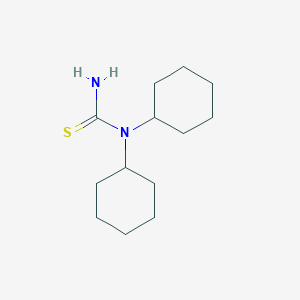
![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)
![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)
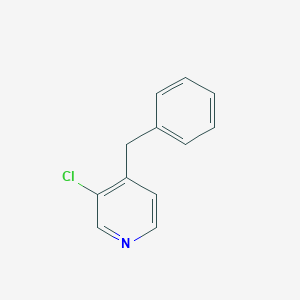
![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)
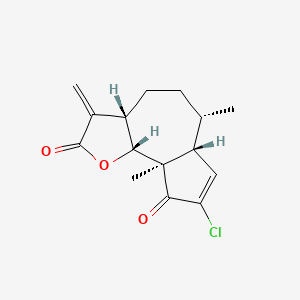
![N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide](/img/structure/B14287469.png)
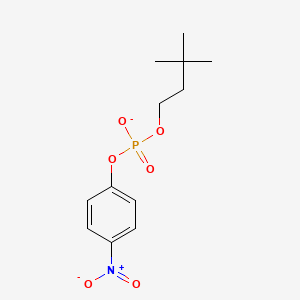
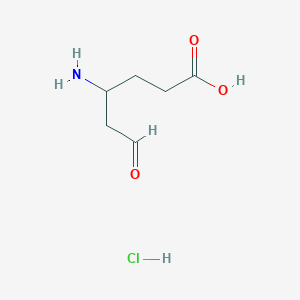
![Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate](/img/structure/B14287476.png)
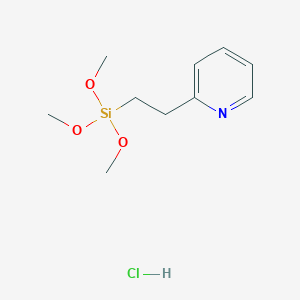
![N,N'-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14287493.png)
